Naphtho[2,3-b]furan-4,9-dione
Overview
Description
Naphtho[2,3-b]furan-4,9-dione is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with a furan ring. This compound is notable for its structural complexity and potential biological activity. It is found in various natural products and synthetic analogs, making it a significant target in pharmaceutical and chemical research.
Synthetic Routes and Reaction Conditions:
Palladium-Catalyzed Reverse Hydrogenolysis: This method involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins using palladium on carbon (Pd/C) as a catalyst.
Visible-Light-Mediated [3+2] Cycloaddition: This method utilizes visible light to mediate the cycloaddition reaction between 2-hydroxy-1,4-naphthoquinones and olefins.
Industrial Production Methods:
- Industrial production methods for this compound typically involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of palladium-catalyzed processes is particularly favored due to its efficiency and minimal waste generation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction of this compound typically yields hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring, leading to various functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.
Major Products:
- The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as functionalized this compound compounds.
Scientific Research Applications
Naphtho[2,3-b]furan-4,9-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, particularly in cancer treatment and antiviral therapies.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of Naphtho[2,3-b]furan-4,9-dione involves its interaction with cellular targets, leading to various biological effects:
Comparison with Similar Compounds
Naphtho[2,3-b]furan-4,9-dione can be compared with other similar compounds, such as:
Naphtho[1,2-b]furan-4,5-dione: This compound also exhibits biological activity but differs in its ring fusion pattern.
Naphtho[2,3-b]thiophene-4,9-dione: Similar in structure but contains a thiophene ring instead of a furan ring, leading to different chemical properties and biological activities.
Uniqueness:
- This compound is unique due to its specific ring fusion and the presence of both naphthalene and furan moieties, which contribute to its diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
benzo[f][1]benzofuran-4,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6O3/c13-10-7-3-1-2-4-8(7)11(14)12-9(10)5-6-15-12/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKMOPXRLXYBLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00205114 | |
Record name | Naphtho(2,3-b)furan-4,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5656-82-6 | |
Record name | Naphtho(2,3-b)furan-4,9-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005656826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Naphtho(2,3-b)furan-4,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00205114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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